molecular formula C8H16Cl2N4O B2376275 N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride CAS No. 2225147-34-0

N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride

Cat. No.: B2376275
CAS No.: 2225147-34-0
M. Wt: 255.14
InChI Key: XULOSEVGIOFGRH-UHFFFAOYSA-N
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Description

N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride is a heterocyclic compound featuring a fused triazolo-oxazepine core. Its molecular structure combines a seven-membered oxazepine ring with a triazole moiety, substituted with a methylamine group. According to , the compound exhibits significant safety risks, including flammability, corrosivity, and acute toxicity (e.g., fatal if inhaled or ingested). It is supplied in standardized purity (≥95%) and requires stringent storage conditions (e.g., sealed containers, avoidance of moisture) to mitigate explosive or reactive hazards .

Properties

IUPAC Name

N-methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-9-6-8-11-10-7-2-4-13-5-3-12(7)8;;/h9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULOSEVGIOFGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C2N1CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydro-triazole and oxazepine moiety. Its molecular formula can be represented as C11H15N52HClC_{11}H_{15}N_{5}\cdot 2HCl. The presence of nitrogen-rich heterocycles contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of triazoles have been noted for their efficacy against various bacterial strains. A study demonstrated that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The MTT assay results indicated that the compound exhibits cytotoxic effects against several cancer types. For example:

Cell LineIC50 (μg/mL)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial function and activation of caspases .

3. Neuropharmacological Effects

The compound's neuropharmacological profile has also been investigated. Studies suggest that it may exhibit antidepressant-like effects by modulating neurotransmitter levels in the brain. Specifically, it has been shown to increase serotonin and norepinephrine levels in animal models, which are critical targets for antidepressant therapies .

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: It interacts with neurotransmitter receptors such as serotonin and dopamine receptors, which may explain its neuroactive properties.
  • Antioxidant Activity: Some studies suggest that it may possess antioxidant properties that help mitigate oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1: A derivative with a similar triazole structure was tested for its effects on glioblastoma cells and showed significant inhibition of cell growth through apoptosis induction.
  • Case Study 2: In a model of depression-induced mice, administration of a related compound resulted in behavioral improvements correlated with increased levels of serotonin in the hippocampus.

Scientific Research Applications

Pharmacological Applications

N-Methyl-1-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methanamine dihydrochloride has been studied for its potential therapeutic effects in several areas:

  • Antidepressant Activity : Research indicates that compounds with similar triazole structures exhibit antidepressant effects by modulating neurotransmitter systems. The unique nitrogen arrangement in this compound may enhance its interaction with serotonin receptors .
  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. The presence of the triazole ring is often associated with increased anticancer activity due to its ability to interfere with cellular signaling pathways .
  • Neuroprotective Effects : Some studies suggest that such compounds can protect neuronal cells from damage caused by oxidative stress. This could be particularly beneficial in neurodegenerative diseases .

Synthetic Chemistry Applications

The synthesis of this compound involves various synthetic methodologies that can be applied to create other related compounds. The synthetic routes often utilize:

  • Cyclization Reactions : These reactions are crucial for constructing the triazole and oxazepine frameworks.
  • Functionalization Techniques : The ability to modify the compound's functional groups allows for the development of derivatives with enhanced properties or specificity towards biological targets .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored a series of triazole derivatives and found that certain modifications led to increased serotonin receptor affinity and improved antidepressant-like behavior in animal models .
  • Anticancer Activity Investigation : Research published in Cancer Letters demonstrated that triazole-based compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Mechanisms : A recent study in Neuropharmacology examined the neuroprotective effects of similar compounds against oxidative stress-induced neuronal death and found promising results indicating potential therapeutic applications for neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-Methyl-1-(5H-[1,2,4]triazolo[4,3-d][1,4]oxazepin)Tetrahydrotriazole & OxazepineAntidepressant
N-Methyl-1-(6-methyl-[1,2,4]triazolo[4,3-b]cinnolin)Cinnoline StructureAnticancer
7-methyl-[1,2,4]triazolo[1,5-a]pyridineTriazole RingAntimicrobial

Comparison with Similar Compounds

6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide Hydrochloride ()

  • Molecular Formula : C₇H₁₂ClN₅O
  • Key Differences : Replaces the oxazepine ring with a diazepine (seven-membered ring containing two nitrogen atoms). The carboxamide group at position 3 contrasts with the methylamine substituent in the target compound.
Parameter Target Compound Diazepine Analogue
Core Ring System Oxazepine Diazepine
Substituent at Position 3 Methylamine Carboxamide
Molecular Weight Not Provided 217.657 g/mol
Safety Profile Flammable, Toxic Undocumented

1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine ()

  • Molecular Formula : C₈H₁₄N₄ (base form)
  • Key Differences : Features an azepine (six-membered ring) fused to triazole, with an ethylamine group instead of methylamine.

Dihydrochloride Salts with Varied Heterocycles

Methyl[(4-propyl-1,2,4-triazol-3-yl)methyl]amine Dihydrochloride ()

  • Molecular Formula : C₆H₁₄Cl₂N₄
  • Key Differences : Substitutes the fused oxazepine-triazole system with a simpler 1,2,4-triazole ring bearing a propyl group.
  • Applications : The absence of a fused ring system reduces structural complexity, likely lowering synthetic challenges but diminishing target selectivity.
Parameter Target Compound Propyl-Triazole Analogue
Heterocyclic Core Fused Triazolo-Oxazepine Monocyclic Triazole
Alkyl Substituent Methylamine Propyl Group
Molecular Weight Not Provided 209.11 g/mol (base)

N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride ()

  • Molecular Formula : C₅H₁₀Cl₂N₂S
  • Key Differences : Replaces the triazolo-oxazepine core with a thiazole ring. The sulfur atom in thiazole may confer distinct electronic properties and metabolic stability.
  • Safety Notes: No explicit hazards documented, contrasting with the target compound’s acute toxicity .

Adinazolam ()

  • Structure : 1-(8-Chloro-6-phenyl-4H-[1,2,4]triazolo[4,5-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine.
  • Key Differences: Incorporates a benzodiazepine core fused to triazole, with a dimethylamine group.
  • Safety: No active impurities detected in forensic analysis, suggesting higher purity standards than the target compound .
Parameter Target Compound Adinazolam
Core Structure Triazolo-Oxazepine Triazolo-Benzodiazepine
Therapeutic Class Undocumented Anxiolytic
Regulatory Status Research Chemical Controlled Substance

Q & A

Q. Methodology :

  • Step 1 : Cyclocondensation of substituted oxazepine precursors with triazole derivatives under reflux in dimethylformamide (DMF) or acetonitrile .
  • Step 2 : Methylamine introduction via nucleophilic substitution, often using K₂CO₃ as a base to deprotonate intermediates .
  • Step 3 : Salt formation with HCl in ethanol to yield the dihydrochloride .

Q. Table 1: Common Reaction Conditions

StepSolventCatalyst/BaseTemperatureYield (%)
1DMFNone80°C60–75
2AcetonitrileK₂CO₃RT50–65
3EthanolHCl gas0–5°C>90

Advanced: How can computational methods optimize its synthesis?

Q. Approach :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps .
  • Reaction path search algorithms (e.g., artificial force-induced reaction) predict optimal conditions (solvent, temperature) to minimize trial-and-error experimentation .
  • Machine learning models trained on analogous triazolo-oxazepine syntheses can suggest catalyst systems or solvent combinations .

Advanced: How to resolve contradictions in reported synthetic yields?

Case Study : Discrepancies in Step 1 yields (60–75%) may arise from:

  • Impurity profiles : Side products from incomplete cyclization (e.g., open-chain intermediates).
  • Solution : Use HPLC-MS to monitor reaction progress and adjust stoichiometry of oxazepine precursors .
  • Statistical DoE : Apply a central composite design to test variables (temperature, solvent ratio) and identify robust conditions .

Basic: What analytical techniques are used for structural validation?

Q. Essential Methods :

  • 1H/13C NMR : Assign peaks for triazole (δ 7.5–8.5 ppm) and oxazepine protons (δ 3.0–4.5 ppm) .
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • XRD : Resolve crystal packing effects of the dihydrochloride salt .

Advanced: How to design SAR studies for this compound?

Q. Strategy :

  • Core Modifications : Replace oxazepine with azepane or tetrahydrodiazepine to assess ring size impact on bioactivity .
  • Functional Group Variations : Substitute the methylamino group with ethyl or cyclopropylamine to probe steric effects .
  • In Vitro Assays : Test modified analogs against target receptors (e.g., kinases, GPCRs) using SPR or radioligand binding .

Advanced: What are the challenges in assessing its solubility and stability?

Q. Issues :

  • pH-Dependent Solubility : The dihydrochloride salt may precipitate in neutral buffers. Use dynamic light scattering (DLS) to monitor aggregation .
  • Degradation Pathways : Hydrolysis of the oxazepine ring under acidic conditions. Accelerated stability studies (40°C/75% RH) with LC-MS track degradation products .

Advanced: How to integrate green chemistry principles into synthesis?

Q. Recommendations :

  • Replace DMF with 2-MeTHF (biodegradable solvent) in cyclization steps .
  • Use microwave-assisted synthesis to reduce reaction time and energy consumption .
  • Employ flow chemistry for continuous HCl gas introduction, minimizing waste .

Basic: What are its potential biological targets?

Q. Hypotheses :

  • Kinase Inhibition : Triazolo-oxazepines often target ATP-binding pockets (e.g., CDK or JAK kinases) .
  • Neurotransmitter Receptors : Methylamino groups may interact with serotonin or dopamine receptors .

Advanced: How to validate its mechanism of action in cellular assays?

Q. Protocol :

  • CRISPR Knockout Models : Silence putative targets (e.g., kinases) and measure compound efficacy loss .
  • Thermal Shift Assay : Confirm target engagement by monitoring protein melting temperature shifts .
  • Metabolic Profiling : Use untargeted metabolomics to identify downstream pathways affected .

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